4-[allyl(methylsulfonyl)amino]benzamide
Description
4-[Allyl(methylsulfonyl)amino]benzamide (C₁₄H₂₀N₂O₄S) is a sulfonamide derivative featuring a benzamide backbone substituted with an allyl(methylsulfonyl)amino group. This compound belongs to a class of molecules where the sulfonamide moiety is critical for biological activity, often influencing enzyme inhibition or receptor modulation. Its synthesis likely involves coupling 4-aminobenzamide with allyl methylsulfonyl precursors, akin to methods described for related benzamides .
Propriétés
IUPAC Name |
4-[methylsulfonyl(prop-2-enyl)amino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3S/c1-3-8-13(17(2,15)16)10-6-4-9(5-7-10)11(12)14/h3-7H,1,8H2,2H3,(H2,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDKNWSNGENIFOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC=C)C1=CC=C(C=C1)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparaison Avec Des Composés Similaires
Structural and Functional Group Analysis
The table below highlights key structural differences and similarities:
Key Observations :
Physicochemical Properties
- Solubility : Thiazole-substituted sulfonamides (e.g., Nl-4-Thiazolyl-2-ylidenesulfanilamide) exhibit lower aqueous solubility due to heterocyclic hydrophobicity , whereas the allyl group in the target compound may improve lipid membrane permeability.
- Hydrogen Bonding : Methylsulfonyl and amide groups in analogues form robust intermolecular interactions (e.g., N–H⋯O dimers ), which could stabilize the target compound in crystalline or bound states.
Q & A
Q. Answer :
- Molecular Docking : Utilize X-ray crystallographic data of target proteins (e.g., BTK kinase PDB: 4OTR) to model binding interactions. The methylsulfonyl group may form hydrogen bonds with catalytic lysine residues .
- SAR Studies : Modify substituents (e.g., replacing allyl with propargyl groups) to assess impact on potency. For example, bulkier groups may enhance selectivity for kinase targets .
- Kinetic Analysis : Use surface plasmon resonance (SPR) to measure binding affinity (KD) and determine whether inhibition is competitive or allosteric .
How should researchers design experiments to assess the pharmacokinetic (PK) profile of this compound?
Q. Answer :
- In Vitro ADME :
- In Vivo Studies :
- Administer via intravenous/oral routes in rodent models to calculate bioavailability (F%) and clearance rates. The allyl group may improve solubility but reduce metabolic stability .
What strategies are effective for optimizing the selectivity of this compound against off-target proteins?
Q. Answer :
- Proteome-Wide Screening : Use affinity chromatography coupled with mass spectrometry to identify off-target binding partners. For example, sulfonamide-containing compounds often interact with carbonic anhydrases .
- Covalent Modification : Introduce electrophilic groups (e.g., acrylamides) to enable irreversible binding to cysteine residues in the target protein, reducing off-target effects .
- Cryo-EM Analysis : Resolve compound-target complexes at near-atomic resolution to guide steric modifications that prevent binding to non-target proteins .
How can computational methods enhance the design of derivatives with improved potency?
Q. Answer :
- Free Energy Perturbation (FEP) : Predict ΔΔG values for substituent modifications, prioritizing derivatives with predicted lower binding energies .
- QSAR Modeling : Correlate structural descriptors (e.g., logP, polar surface area) with bioactivity data to identify pharmacophores critical for efficacy. For example, the methylsulfonyl group’s electronegativity is key for hydrogen bonding .
- MD Simulations : Simulate ligand-protein dynamics over 100+ ns to identify flexible regions in the binding pocket that can accommodate bulkier substituents .
What analytical techniques are essential for characterizing structural and electronic properties?
Q. Answer :
- X-Ray Crystallography : Determine bond lengths/angles (e.g., S=O bond at 1.43 Å confirms sulfonyl group geometry) and intermolecular interactions (e.g., N–H⋯O hydrogen bonds in crystal packing) .
- NMR Spectroscopy : Assign signals using 2D COSY/HSQC (e.g., allyl protons at δ 5.2–5.8 ppm; methylsulfonyl at δ 3.1 ppm) .
- DFT Calculations : Optimize molecular geometry at the B3LYP/6-31G* level to predict electrostatic potential maps and nucleophilic attack sites .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
